molecular formula C15H16F3NOS B2386680 3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol CAS No. 477864-34-9

3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol

Cat. No.: B2386680
CAS No.: 477864-34-9
M. Wt: 315.35
InChI Key: FGUVHDGSLLLXOS-UHFFFAOYSA-N
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Description

3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol is a chemical compound with the molecular formula C15H16F3NOS. It is characterized by the presence of a trifluoromethyl group, a thienylmethyl group, and a benzyl group attached to an amino-propanol backbone. This compound is of interest in various fields due to its unique chemical structure and properties .

Chemical Reactions Analysis

3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathways and product formation .

Scientific Research Applications

3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The benzyl and thienylmethyl groups contribute to its binding affinity and specificity towards certain receptors and enzymes .

Comparison with Similar Compounds

3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol can be compared with other similar compounds, such as:

    3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-ethanol: This compound has a similar structure but with an ethanol backbone instead of propanol, leading to different chemical and biological properties.

    3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-butanol: The butanol backbone provides different steric and electronic effects, influencing its reactivity and interactions.

    3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-methanol: The methanol backbone results in a smaller and more compact molecule with distinct properties.

Properties

IUPAC Name

3-[benzyl(thiophen-2-ylmethyl)amino]-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NOS/c16-15(17,18)14(20)11-19(10-13-7-4-8-21-13)9-12-5-2-1-3-6-12/h1-8,14,20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUVHDGSLLLXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CS2)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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